

Commercial Availability and Synthetic Pathways for 3-Ethynylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylacetophenone, a valuable building block in medicinal chemistry and drug development, is not readily available from commercial suppliers. However, its synthesis can be readily achieved in a laboratory setting. This technical guide provides a comprehensive overview of the synthetic route to 3-ethynylacetophenone, starting from the commercially available precursor, 3-bromoacetophenone. We present a detailed experimental protocol for a two-step synthesis involving a Sonogashira coupling reaction followed by a deprotection step. Additionally, this guide includes a list of commercial suppliers for the starting material, 3-bromoacetophenone, and a summary of its chemical and physical properties.

Commercial Unavailability of 3-Ethynylacetophenone and the Synthetic Alternative

Direct searches for 3-ethynylacetophenone from major chemical vendors indicate that it is not a standard catalog item. This necessitates a synthetic approach for its acquisition. A highly efficient and widely used method for the formation of carbon-carbon bonds between sp^2 and sp hybridized carbons is the Sonogashira cross-coupling reaction. This reaction provides a straightforward pathway to synthesize aryl alkynes, such as 3-ethynylacetophenone, from the corresponding aryl halide.

The proposed synthetic strategy involves two key steps:

- Sonogashira Coupling: Reaction of the commercially available 3-bromoacetophenone with a protected acetylene, such as trimethylsilylacetylene (TMSA). The trimethylsilyl group is a common protecting group for terminal alkynes, preventing self-coupling and other unwanted side reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, 3-ethynylacetophenone.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Commercial Suppliers of 3-Bromoacetophenone

The key starting material, 3-bromoacetophenone (CAS No: 2142-63-4), is readily available from numerous chemical suppliers. Researchers can procure this compound from the following vendors, among others:

Supplier	Product Name	Purity	CAS Number
Chem-Impex	3'-Bromoacetophenone	≥ 99% (GC)	2142-63-4
Sihauli Chemicals	3 - Bromo Acetophenone	99%	2142-63-4
Corey Organics	3-Bromo Acetophenone	Not Specified	2142-63-4
Tokyo Chemical Industry (TCI)	3'-Bromoacetophenone	>98.0% (GC)	2142-63-4
CP Lab Safety	3'-Bromoacetophenone, min 98% min 98%		2142-63-4
BLD Pharm	3'-Bromoacetophenone	Not Specified	2142-63-4
Thermo Scientific Chemicals (via Fisher Scientific)	3'-Bromoacetophenone, 97% 97%		2142-63-4
Otto Chemie Pvt Ltd	3'-Bromoacetophenone, 99% 99%		2142-63-4

Physicochemical Properties of 3-Bromoacetophenone

Property	Value	Reference
Molecular Formula	C ₈ H ₇ BrO	[7]
Molecular Weight	199.05 g/mol	[7] [8]
Appearance	Pale yellow clear or colorless to light green liquid	[7]
Melting Point	7-12 °C	[8] [9]
Boiling Point	79 - 81 °C / 2 mmHg	[7]
Density	1.498 - 1.505 g/mL at 20 °C	[7]
Refractive Index	n _{20/D} 1.574 - 1.576	[7]
Purity	≥ 99% (GC)	[7]

Detailed Experimental Protocol for the Synthesis of 3-Ethynylacetophenone

The following protocol describes a general procedure for the synthesis of 3-ethynylacetophenone from 3-bromoacetophenone.

Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Trimethylsilylacetylene

This step aims to form 3-(trimethylsilylethynyl)acetophenone.

Materials and Reagents:

- 3-Bromoacetophenone
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)

- Triethylamine (TEA), anhydrous
- Toluene or THF, anhydrous
- Argon or Nitrogen gas
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add 3-bromoacetophenone (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
- Under a positive pressure of inert gas, add anhydrous triethylamine (2.0-3.0 eq) and anhydrous toluene or THF.
- Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the catalyst complex.
- Slowly add trimethylsilylacetylene (1.1-1.5 eq) via syringe.
- Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
- The filtrate is then washed with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-

(trimethylsilylethynyl)acetophenone.

- The crude product can be purified by flash column chromatography on silica gel.

Step 2: Deprotection of 3-(Trimethylsilylethynyl)acetophenone

This step removes the TMS group to yield the final product, 3-ethynylacetophenone.

Materials and Reagents:

- 3-(Trimethylsilylethynyl)acetophenone (from Step 1)
- Potassium carbonate (K_2CO_3) or Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
- Methanol or Tetrahydrofuran (THF)
- Dichloromethane (DCM) or Ethyl acetate
- Water
- Standard laboratory glassware

Procedure using Potassium Carbonate:

- Dissolve the crude or purified 3-(trimethylsilylethynyl)acetophenone (1.0 eq) in methanol.
- Add potassium carbonate (0.2-1.0 eq) to the solution.
- Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.^[4]
- Once the reaction is complete, remove the methanol under reduced pressure.
- Add water to the residue and extract the product with dichloromethane or ethyl acetate.
- Wash the combined organic layers with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethynylacetophenone.
- If necessary, the product can be further purified by column chromatography.

Procedure using Tetrabutylammonium Fluoride (TBAF):

- Dissolve the crude or purified 3-(trimethylsilylethynyl)acetophenone (1.0 eq) in THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a 1M solution of TBAF in THF (1.1 eq).
- Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
- Once the reaction is complete, quench with water and extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethynylacetophenone.
- If necessary, the product can be further purified by column chromatography.

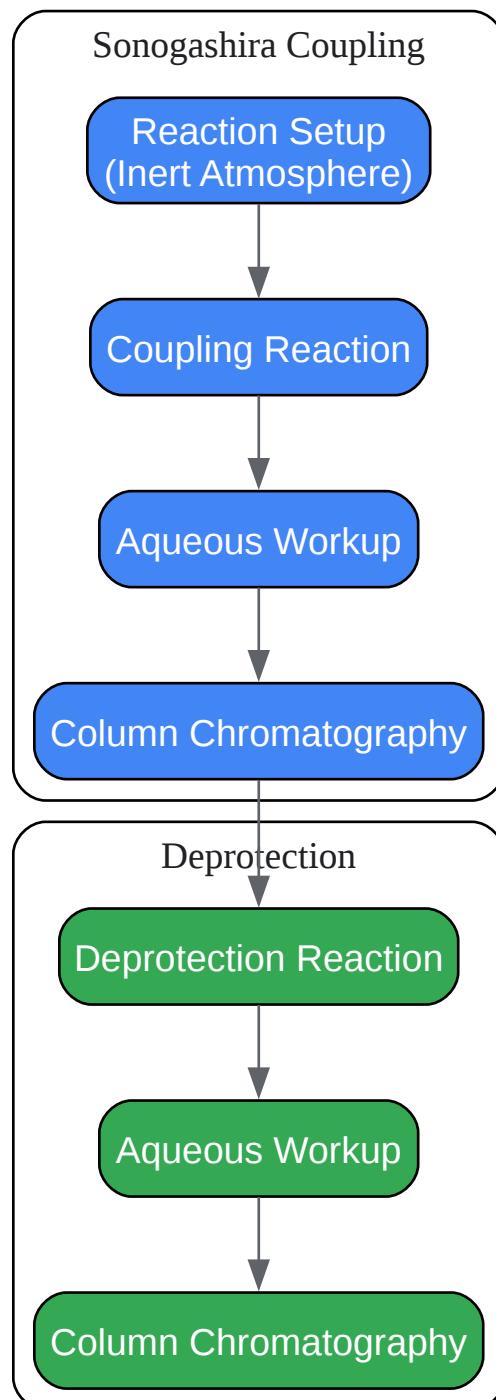
Visualizing the Synthesis and Workflow

To further clarify the process, the following diagrams illustrate the synthetic pathway and the general experimental workflow.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway to 3-ethynylacetophenone.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis.

Conclusion

While 3-ethynylacetophenone is not directly available from commercial sources, it can be efficiently synthesized in a two-step process from the readily available 3-bromoacetophenone. The Sonogashira coupling reaction followed by deprotection of the trimethylsilyl group provides a reliable route for researchers and drug development professionals to access this important chemical intermediate. The detailed protocol and supplier information provided in this guide are intended to facilitate the in-house synthesis of 3-ethynylacetophenone for various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. mdpi.org [mdpi.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 9. 3'-Bromoacetophenone, 99% - 2142-63-4 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Pathways for 3-Ethynylacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148647#commercial-availability-and-suppliers-of-3-ethynylacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com